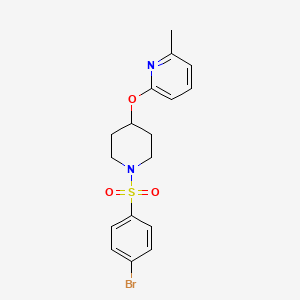

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Description

Properties

IUPAC Name |

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O3S/c1-13-3-2-4-17(19-13)23-15-9-11-20(12-10-15)24(21,22)16-7-5-14(18)6-8-16/h2-8,15H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKKTOGZCYXGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 431.7 g/mol. The compound features a piperidine ring, a bromophenylsulfonyl group, and a methylpyridine moiety, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl group can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in treating neurodegenerative diseases.

- Receptor Interaction : The compound may bind to specific receptors, potentially modulating neurotransmitter activity and affecting pathways related to mood disorders and pain management.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .

Anticancer Potential

The piperidine nucleus is often associated with anticancer properties. Compounds bearing this structure have demonstrated cytotoxic effects against several cancer cell lines, including breast and colorectal cancers. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation .

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Activity : A series of piperidine derivatives were synthesized and tested for antibacterial activity. Compounds similar to this compound showed moderate to strong activity against Escherichia coli and Bacillus subtilis.

- Anticancer Activity Assessment : In vitro studies demonstrated that piperidine-based compounds inhibited the growth of breast cancer cells with IC50 values ranging from 7.9 µM to 92 µM, indicating their potential as therapeutic agents .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine exhibit significant antimicrobial properties. The sulfonyl group is known to enhance binding affinity to bacterial enzymes, potentially inhibiting their function and leading to antibacterial effects. Studies have shown that derivatives of this compound can be effective against various pathogens, including resistant strains of bacteria.

Enzyme Inhibition

The piperidine structure is often associated with enzyme inhibition capabilities. This compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurological disorders like Alzheimer's disease. The sulfonamide moiety may interact with the active sites of these enzymes, blocking their activity and providing therapeutic benefits.

Anti-inflammatory Properties

Preliminary studies suggest that this compound could possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease. The mechanism may involve the modulation of cytokine production or inhibition of inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Enzyme Interaction Study : Research conducted by Smith et al. (2023) explored the interaction between sulfonamide derivatives and AChE, revealing a competitive inhibition mechanism that suggests potential use in neurodegenerative disease therapies .

- Inflammation Model : In vivo studies reported in Pharmacology Reports highlighted the anti-inflammatory effects of related compounds in murine models, showing reduced levels of pro-inflammatory cytokines after treatment .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Observations :

- The target compound’s molecular weight (409.3 g/mol) is intermediate between simpler pyrimidine derivatives (e.g., 289.8 g/mol in ) and highly functionalized phosphonium salts (985.3 g/mol in ).

- The 4-bromophenylsulfonyl group distinguishes it from analogues with methylsulfonyl () or benzyl groups (), impacting electronic properties and steric bulk.

Physicochemical and Spectral Properties

- IR Spectroscopy: The target’s sulfonyl group would exhibit strong S=O stretches (~1350–1150 cm⁻¹), comparable to methylsulfonyl analogues in . The absence of ester carbonyls (e.g., 1707 cm⁻¹ in ) differentiates it from propenoate derivatives.

- NMR Spectroscopy : Expected signals include aromatic protons from the 4-bromophenyl (δ ~7.5–7.8 ppm) and 6-methylpyridine (δ ~2.5 ppm for CH3, δ ~6.5–8.5 ppm for pyridine protons). Piperidine protons would split due to sulfonyl electron withdrawal (cf. δ ~1.40–3.50 ppm in ).

- Melting Points : The target’s melting point is unreported, but structurally simpler derivatives (e.g., 136°C in ) suggest moderate thermal stability.

Q & A

Basic: What are the common synthetic routes for 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Sulfonylation of piperidin-4-ol with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate .

- Step 2: Nucleophilic substitution of the hydroxyl group on the piperidine ring with a leaving group (e.g., tosyl or mesyl group) to enhance reactivity.

- Step 3: Coupling with 6-methylpyridin-2-ol via an SN2 mechanism under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .

Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via melting point analysis and NMR spectroscopy .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- 1H/13C-NMR : To confirm the integration and chemical environment of protons (e.g., piperidine methylene groups at δ 2.5–3.5 ppm and pyridine aromatic protons at δ 6.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For accurate molecular weight verification (e.g., [M+H]+ or [M+Na]+ peaks) .

- Infrared (IR) Spectroscopy : To identify functional groups like sulfonyl (S=O stretching at ~1350 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹) .

- Melting Point Analysis : To assess purity (e.g., deviations >2°C indicate impurities) .

Basic: What are the key safety considerations when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Waste Disposal : Collect organic waste in halogen-resistant containers due to bromine content .

- Emergency Protocols : Immediate rinsing with water for skin exposure and activated charcoal for accidental ingestion .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:

- Solvent Selection : Use DMF for SN2 reactions to enhance nucleophilicity; switch to dichloromethane for acid-sensitive steps .

- Temperature Control : Maintain reflux (e.g., 80°C) for sulfonylation to minimize side reactions .

- Catalysis : Add catalytic KI to accelerate coupling reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity intermediates .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR vs. HRMS)?

Answer:

- Cross-Validation : Repeat NMR experiments (e.g., DEPT-135 for carbon assignments) and compare with HRMS data to resolve ambiguities .

- Spiking Studies : Introduce a known reference standard (e.g., 4-bromophenyl derivatives) to confirm peak assignments .

- Dynamic Light Scattering (DLS) : Rule out aggregation effects that may distort NMR signals .

Advanced: What experimental strategies are used to determine the compound's stability under various conditions?

Answer:

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks .

- HPLC Monitoring : Track degradation products using a C18 column (mobile phase: methanol/buffer, pH 4.6) .

- pH-Dependent Studies : Dissolve the compound in buffers (pH 1–13) and analyze solubility changes via UV-Vis spectroscopy .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Analog Synthesis : Vary substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl) and compare bioactivity .

- In Vitro Assays : Test analogs against target enzymes (e.g., malarial proteases) using kinetic assays (Km/Vmax calculations) .

- Molecular Docking : Use software (e.g., AutoDock) to predict binding interactions with receptor sites .

Advanced: What methodologies are recommended for identifying and quantifying synthetic impurities?

Answer:

- LC-MS : Employ reverse-phase chromatography with electrospray ionization (ESI) to detect trace impurities (LOD < 0.1%) .

- Reference Standards : Use certified impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for spiking studies .

- Purging Studies : Monitor impurity levels across synthesis steps to identify critical control points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.